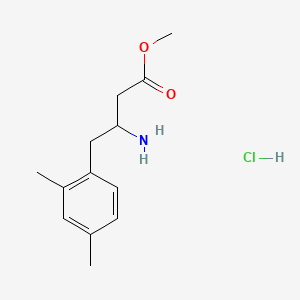![molecular formula C17H14ClNO B13592088 N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13592088.png)
N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride is a synthetic organic compound that features a benzofuran ring, an ethynyl group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an acetylene . The final step involves the formation of the aniline moiety, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
化学反応の分析
Types of Reactions
N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The nitro group on the aniline moiety can be reduced to an amine.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted benzofuran derivatives.
科学的研究の応用
N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the benzofuran moiety.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzofuran ring can interact with various biological targets, leading to the inhibition of specific pathways. For example, it has been shown to induce pro-oxidative effects, increasing reactive oxygen species in cancer cells. This interaction can lead to cell death and inhibition of cancer cell proliferation.
類似化合物との比較
N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride can be compared with other benzofuran derivatives:
Psoralen: Used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: Known for its antimicrobial properties.
These compounds share the benzofuran core structure but differ in their functional groups, leading to variations in their biological activities and applications.
特性
分子式 |
C17H14ClNO |
|---|---|
分子量 |
283.7 g/mol |
IUPAC名 |
N-(1-benzofuran-2-ylmethyl)-3-ethynylaniline;hydrochloride |
InChI |
InChI=1S/C17H13NO.ClH/c1-2-13-6-5-8-15(10-13)18-12-16-11-14-7-3-4-9-17(14)19-16;/h1,3-11,18H,12H2;1H |
InChIキー |
PMMRWLWURFRHNZ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)NCC2=CC3=CC=CC=C3O2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



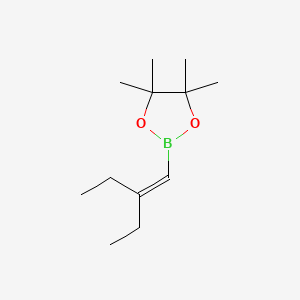
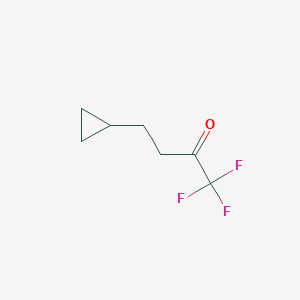

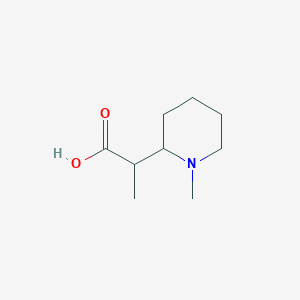

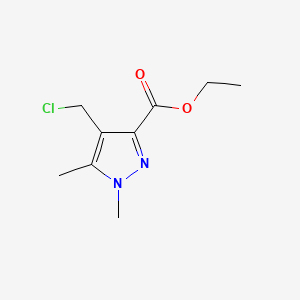
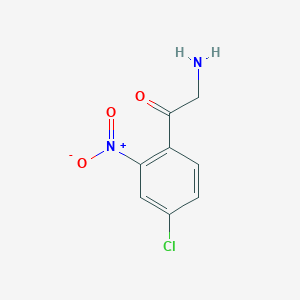


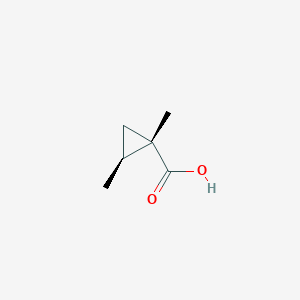
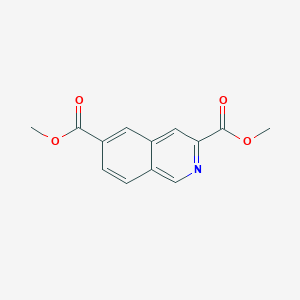
![6'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one](/img/structure/B13592084.png)
